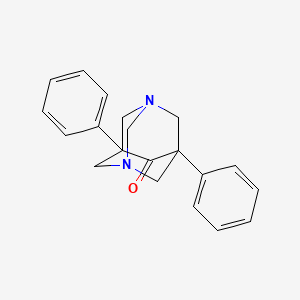

5,7-Diphenyl-1,3-diazaadamantan-6-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c23-18-19(16-7-3-1-4-8-16)11-21-13-20(18,14-22(12-19)15-21)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSYMZDMKDGCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN3CC(C2=O)(CN1C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334096 | |

| Record name | STK044631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19066-35-4, 5560-46-3 | |

| Record name | 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19066-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK044631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies

Foundational Synthetic Routes to the Diazaadamantane Core

The construction of the 1,3-diazaadamantan-6-one (B13327917) scaffold is most commonly achieved through condensation reactions that efficiently assemble the cage structure.

Condensation Reactions Utilizing Urotropine (Hexamethylenetetramine) with Ketonic Precursors

The most direct and established method for synthesizing 5,7-disubstituted-1,3-diazaadamantan-6-ones is the condensation of an appropriate ketone with hexamethylenetetramine (urotropine). lookchem.com This reaction, a variation of the Mannich reaction, brings together two molecules of formaldehyde (B43269) (from the decomposition of urotropine), ammonia, and a ketone to form the bicyclo[3.3.1]nonane system.

For the synthesis of 5,7-Diphenyl-1,3-diazaadamantan-6-one, the logical ketonic precursor is 1,3-diphenylacetone (B89425) (dibenzyl ketone). The reaction involves heating the ketone with hexamethylenetetramine in a suitable solvent, often in the presence of an acid catalyst. This approach has been successfully applied to the synthesis of a variety of 5,7-dialkyl-1,3-diazaadamantan-6-ones, such as the diethyl and dipropyl derivatives. researchgate.net By analogy, the reaction of dibenzyl ketone with urotropine is the most plausible route to the title compound.

Table 1: Analogous Condensation Reactions for 5,7-Disubstituted-1,3-diazaadamantan-6-ones

| 5,7-Substituent | Ketonic Precursor | Reported Yield | Reference |

| Diethyl | Heptan-4-one | 65% | researchgate.net |

| Dipropyl | Nonan-5-one | 89% | researchgate.net |

| Nonamethylene | Cyclododecanone (B146445) | 15% | lookchem.com |

| Diphenyl | 1,3-Diphenylacetone | Not Reported | - |

Multi-Step Approaches for Diazaadamantan-6-one Synthesis

While the direct condensation is prevalent, multi-step syntheses can offer greater control and versatility. A common alternative approach involves the initial formation of a 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) core, followed by annulation to complete the adamantane (B196018) cage. For the target compound, this would entail:

Synthesis of 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This can be achieved through a double Mannich condensation of 1,3-diphenylacetone, a primary amine (like methylamine), and formaldehyde.

Annulation with Formaldehyde: The resulting bispidinone can then be treated with formaldehyde to form the final 1,3-diazaadamantane ring system.

This multi-step pathway allows for the introduction of different substituents on the nitrogen atoms and can be advantageous when the direct condensation with urotropine gives low yields or is otherwise unsuccessful.

Methodological Advancements in Core Scaffold Construction

Recent advancements in the synthesis of related adamantane structures could potentially be applied to the synthesis of this compound. For instance, one-pot methods for the preparation of other highly substituted adamantane derivatives have been developed, which could be adapted for the diaza-analogs. mdpi.com Furthermore, the use of microwave-assisted organic synthesis (MAOS) could potentially accelerate the condensation reaction and improve yields, as has been demonstrated for other Mannich-type reactions.

Functional Group Transformations at the Carbonyl Position (C-6)

The carbonyl group at the C-6 position is a prime site for further derivatization, with reduction to the corresponding alcohol being a key transformation.

Stereoselective Reduction to 6-Hydroxy Derivatives

The reduction of the C-6 ketone in this compound yields 5,7-Diphenyl-1,3-diazaadamantan-6-ol. Due to the C2v symmetry of the ketone, the reduction creates a new stereocenter at C-6, leading to the possibility of two diastereomeric alcohols: syn and anti (or endo and exo with respect to the diazabicyclo[3.3.1]nonane system).

The stereochemical outcome of this reduction is of significant interest as the orientation of the hydroxyl group can profoundly influence the biological activity and physical properties of the molecule.

The choice of reducing agent is critical in controlling the diastereoselectivity of the reduction of cyclic ketones. The stereochemical course is dictated by the trajectory of the hydride attack on the carbonyl carbon.

Less Sterically Hindered Reagents: Reagents such as sodium borohydride (B1222165) (NaBH₄) are relatively small and tend to attack the carbonyl group from the less hindered face. researchgate.netrsc.org In the case of this compound, the bulky phenyl groups at the 5 and 7 positions would likely direct the hydride to the opposite face of the molecule.

Bulky Reducing Agents: More sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), exhibit higher stereoselectivity, favoring attack from the less hindered face to an even greater extent.

Lewis Acid Additives: The addition of Lewis acids, such as cerium(III) chloride (the Luche reduction), can alter the diastereoselectivity of sodium borohydride reductions. scielo.br The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially influencing the conformational equilibrium of the substrate, thereby changing the preferred face of hydride attack. scielo.br While specific studies on the 5,7-diphenyl derivative are not available, research on the reduction of other substituted diazaadamantanones has shown that the stereochemical outcome can be influenced by such additives. researchgate.net

Table 2: General Effects of Reducing Agents on Ketone Reduction

| Reagent/System | General Characteristics | Expected Outcome | Reference |

| Sodium Borohydride (NaBH₄) | Small, moderately reactive | Moderate to good diastereoselectivity | researchgate.netrsc.org |

| Lithium Aluminium Hydride (LiAlH₄) | Highly reactive, less selective for simple ketones | Lower diastereoselectivity than borohydrides | - |

| L-Selectride® | Bulky, highly selective | High diastereoselectivity for attack from the least hindered face | - |

| NaBH₄ / CeCl₃ (Luche Reduction) | Mild, chemoselective | Can alter or enhance diastereoselectivity | scielo.br |

Further empirical studies would be required to definitively establish the optimal conditions for the stereoselective synthesis of a specific diastereomer of 5,7-Diphenyl-1,3-diazaadamantan-6-ol.

Mechanistic Aspects of Hydride Reductions

The reduction of the ketone functionality in this compound is a key transformation. The mechanism for the reduction of cyclic and bicyclic ketones by complex metal hydrides, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. dalalinstitute.com For bicyclic systems like the diazaadamantane core, the stereochemical outcome of the reduction is of significant interest. The approach of the hydride reagent can be influenced by steric hindrance, leading to the preferential formation of one alcohol stereoisomer over another.

The mechanism proceeds via an alkoxide intermediate formed after the initial hydride attack. organicchemistrytutor.com In many cases, the metal cation (e.g., Li⁺ or Na⁺) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the hydride transfer. dalalinstitute.com Subsequent protonation of the alkoxide intermediate during an acidic or alcoholic workup yields the final alcohol product. organicchemistrytutor.com Studies on related bicyclic ketones have shown that factors like torsional strain and steric approach control dictate the direction of the hydride attack, determining whether an axial or equatorial alcohol is formed. gatech.edu In some polycyclic hydroxy-ketones, an intramolecular transfer of a hydride between an alkoxide and a carbonyl carbon has been observed, a mechanism that could be relevant under specific, particularly basic, conditions.

Conversion to Oximes and Subsequent Reduction to Amines

The ketone group of this compound can be converted into an oxime, a versatile functional group that serves as a precursor to amines. The formation of an oxime is typically achieved through the condensation reaction of the ketone with hydroxylamine (B1172632) (NH₂OH), often in a weakly acidic medium to facilitate the elimination of a water molecule. byjus.comnih.gov This reaction transforms the carbonyl group into a C=N-OH functionality, producing this compound oxime. wikipedia.org

These oximes are valuable intermediates because they can be readily reduced to the corresponding primary amines. byjus.com Several methods are effective for the reduction of oximes to amines, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel).

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce oximes to primary amines. jove.comkindai.ac.jp Diborane (B₂H₆) has also been shown to reduce oximes to amines, particularly at elevated temperatures (105-110°C). acs.org

Dissolving Metal Reductions: Reagents such as sodium metal in alcohol can also accomplish this transformation. wikipedia.org

The choice of reducing agent can be critical to avoid side reactions and ensure high yields of the desired 6-amino-5,7-diphenyl-1,3-diazaadamantane. wikipedia.orgjove.com

Derivatization to Enamine Equivalents and Subsequent Reactivity

Enamines are nitrogen analogs of enols and serve as powerful nucleophilic intermediates in organic synthesis. wikipedia.org The ketone in this compound can be derivatized into an enamine by reacting it with a secondary amine (e.g., pyrrolidine, morpholine) under acid catalysis. wikipedia.orgmasterorganicchemistry.com This reaction involves the formation of a carbinolamine intermediate, followed by the elimination of water to yield the enamine. wikipedia.org

Enamines derived from ketones are more nucleophilic than their enolate counterparts due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.comfiveable.me This enhanced nucleophilicity makes them highly useful for forming new carbon-carbon bonds at the α-carbon. The primary reactivity of these enamine equivalents includes:

Alkylation: Enamines readily react with alkyl halides in what is known as the Stork enamine alkylation. mychemblog.com The reaction proceeds via nucleophilic attack of the enamine's α-carbon on the alkyl halide, forming an iminium salt intermediate.

Acylation: Similarly, enamines can be acylated using acyl halides.

Michael Addition: They can act as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds. vanderbilt.edu

Following the alkylation or acylation step, the resulting iminium salt is hydrolyzed with aqueous acid to regenerate the ketone, now bearing a new substituent at the C-5 or C-7 position (the α-carbons to the original ketone). fiveable.memychemblog.com

Modifications at the Nitrogen Centers (N-1 and N-3)

N-Alkylation and N-Acylation Reactions

The nitrogen atoms at the 1 and 3 positions of the diazaadamantane cage are tertiary amines, which can undergo further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the nitrogen centers with alkylating agents such as alkyl halides or sulfates. These reactions typically convert the tertiary amines into quaternary ammonium (B1175870) salts.

N-Acylation of polyamines is a common biological and synthetic transformation. nih.gov In a laboratory setting, N-acylation can be achieved using various reagents, such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. More sophisticated coupling reagents, including phosphonium (B103445) or uronium salts like PyBOP, are also employed, particularly in peptide synthesis, to facilitate the formation of the amide bond under mild conditions. arkat-usa.org These methods could potentially be applied to acylate the nitrogen atoms of the diazaadamantane skeleton, although this would result in a positively charged quaternary acylated nitrogen.

Regioselectivity and Steric Hindrance Considerations

In molecules with multiple, non-equivalent nitrogen atoms, the regioselectivity of N-alkylation is a critical consideration. While the N-1 and N-3 positions in the parent this compound are equivalent, introducing substituents can make them distinct. In related heterocyclic systems, several factors are known to govern where alkylation occurs:

Steric Hindrance: The accessibility of the nitrogen lone pair is a primary determinant. Bulky substituents near one nitrogen atom will sterically hinder the approach of the alkylating agent, directing the reaction to the less hindered nitrogen. Studies on various Lewis bases have shown that steric hindrance plays a crucial role in regioselectivity. aakash.ac.in

Electronic Effects: The electronic nature of substituents on the heterocyclic ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of a nearby nitrogen, while electron-donating groups can enhance it.

Reaction Conditions: The choice of solvent, base, and alkylating reagent can significantly impact the ratio of N-alkylated products. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a highly regioselective system for the N-alkylation of certain indazoles. kindai.ac.jp The interplay between kinetically and thermodynamically controlled reaction conditions can also be exploited to favor a specific regioisomer.

Table 1: Factors Influencing Regioselectivity in N-Alkylation

| Factor | Influence on Regioselectivity | Example from Related Systems |

|---|---|---|

| Steric Hindrance | Alkylation is favored at the less sterically crowded nitrogen center. | Bulky groups adjacent to a nitrogen atom can block its alkylation. aakash.ac.in |

| Electronic Effects | Electron-withdrawing groups decrease nitrogen nucleophilicity; electron-donating groups increase it. | C-7 nitro-substituted indazoles show high N-2 regioselectivity. kindai.ac.jp |

| Solvent | Solvent polarity can influence the transition state and favor one isomer over another. | Solvent-dependent regioselectivity is observed in the alkylation of azolo-fused heterocycles. |

| Base | The choice of base can determine which nitrogen is deprotonated or which reaction pathway is favored. | Sodium hydride (NaH) in THF provides high N-1 selectivity in many indazoles. kindai.ac.jp |

Synthesis of Quaternary Ammonium Salts

The tertiary amine nitrogens (N-1 and N-3) of this compound can be alkylated to form quaternary ammonium salts. This is typically achieved by reacting the parent compound with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction leads to the formation of a new carbon-nitrogen bond, and the nitrogen atom acquires a permanent positive charge.

The synthesis of a series of quaternary ammonium salts from the related 5,7-dimethyl-1,3-diazaadamantan-6-one (B3155692) has been reported. These salts were prepared by treatment with various aryl and alkyl substituents. A general procedure for preparing such salts involves reacting the amine with a suitable alkylating agent, often in a solvent like acetonitrile. jove.com The resulting quaternary ammonium salts are typically crystalline solids.

**Table 2: Representative Quaternary Ammonium Salts from a 1,3-Diazaadamantan-6-one Core***

| Parent Amine | Alkylating Agent | Quaternary Salt Product |

|---|---|---|

| 5,7-Dimethyl-1,3-diazaadamantan-6-one | Methyl Iodide | 1,5,7-Trimethyl-3-aza-1-azoniaadamantan-6-one iodide |

| 5,7-Dimethyl-1,3-diazaadamantan-6-one | Benzyl Bromide | 1-Benzyl-5,7-dimethyl-3-aza-1-azoniaadamantan-6-one bromide |

| 5,7-Dimethyl-1,3-diazaadamantan-6-one | Ethyl Bromide | 1-Ethyl-5,7-dimethyl-3-aza-1-azoniaadamantan-6-one bromide |

\Data based on analogous structures reported in the literature.*

Bridge Splitting Reactions and Subsequent Functionalization

The tricyclic framework of diazaadamantanes, while robust, can be selectively cleaved to yield bicyclic structures, which can serve as platforms for further functionalization. A key example of this is the cleavage of the diazaadamantane cage to form bispidinone derivatives. While research specifically detailing this reaction on the 5,7-diphenyl substituted compound is limited, a general methodology has been established for analogous 5,7-dialkyl-1,3-diazaadamantan-6-ones.

This transformation involves reacting the diazaadamantanone with acetic anhydride, followed by refluxing with hydrochloric acid. researchgate.net This process results in the hydrolytic cleavage of one of the bridges of the adamantane core, yielding 3,7-diazabicyclo[3.3.1]nonane-9-one structures, commonly known as bispidinones. researchgate.net For instance, 5,7-diethyl- and 5,7-dipropyl-1,3-diazaadamantan-6-one (B3829856) have been successfully converted into their corresponding bispidinone hydrochloride salts through this method. researchgate.net This bridge-splitting reaction opens up the cage structure, allowing for new synthetic manipulations that are not possible on the original tricyclic system.

Substitution Reactions at Phenyl Moieties (C-5 and C-7)

The phenyl groups at the C-5 and C-7 bridgehead positions offer valuable sites for tailoring the molecule's properties through aromatic substitution reactions.

The direct functionalization of the phenyl rings on the intact this compound scaffold via electrophilic aromatic substitution is a potential route for derivatization. In principle, these phenyl groups can undergo standard reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. However, specific literature detailing these direct substitutions on this particular diazaadamantane is not extensively available. The reactivity and regioselectivity (i.e., ortho-, meta-, or para-substitution) would be influenced by the steric hindrance imposed by the bulky cage structure and the electronic effects of the substituent's attachment point to the adamantane core.

An alternative and more documented strategy to obtain functionalized phenyl derivatives is to construct the diazaadamantane scaffold using precursors that already contain substituted phenyl rings. This approach circumvents potential difficulties with direct substitution on the sterically hindered cage.

Research has demonstrated the synthesis of 5-benzyl-1,3-diazaadamantan-6-one derivatives with substituents on the benzene (B151609) ring. researchgate.net This is achieved through the condensation of hexamethylenetetramine with various substituted 4-phenylbutan-2-ones. researchgate.net This method allows for the incorporation of a wide range of functional groups, including hydroxyl and methoxy (B1213986) groups, onto the phenyl moiety. researchgate.net For example, using 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) as the precursor yields the corresponding 5-(4-hydroxybenzyl)-1,3-diazaadamantan-6-one. researchgate.net

Table 1: Synthesis of Diazaadamantane Analogs with Substituted Phenyl Groups

| Starting Ketone Precursor | Resulting Diazaadamantane Derivative |

| 4-Phenylbutan-2-one (Jasmarol) | 5-Benzyl-1,3-diazaadamantan-6-one |

| 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) | 5-(4-Hydroxybenzyl)-1,3-diazaadamantan-6-one |

| 4-(4-Methoxyphenyl)butan-2-one (Anisylacetone) | 5-(4-Methoxybenzyl)-1,3-diazaadamantan-6-one |

| 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one (Zingerone) | 5-(4-Hydroxy-3-methoxybenzyl)-1,3-diazaadamantan-6-one |

This table is based on synthetic routes described in the literature for producing diazaadamantan-6-ones with functionalized aryl substituents. researchgate.net

Synthesis of Other Diazaadamantane Analogues and Related Structures

Modifying the core scaffold itself, either by altering the ring system or by changing the substituents at the bridgehead positions, is a primary strategy for developing novel compounds.

The fundamental adamantane skeleton can be altered to create related but distinct structural classes. One approach involves replacing the C-5 and C-7 phenyl groups with other cyclic structures. For instance, the condensation of cyclododecanone with hexamethylenetetramine produces 5,7-nonamethylene-1,3-diazaadamantan-6-one, where a C9 hydrocarbon ring bridges the 5 and 7 positions. lookchem.com

Furthermore, homologous structures such as diazahomoadamantanes can be synthesized. The reaction of cyclododecanone with a different aminocage precursor, [15.21]adamanzane, yields 1,8-nonamethylene-3,6-diazahomoadamantan-9-one, a related but expanded cage system. lookchem.com Other related scaffolds reported in the literature include ring-contracted systems like noradamantanes and bisnoradamantanes, which can be accessed through rearrangement reactions of adamantane precursors. rsc.orgnih.govresearchgate.net These variations in the core framework significantly impact the molecule's three-dimensional shape and chemical properties.

The synthesis of 5,7-dialkyl-1,3-diazaadamantan-6-ones is well-established and provides a direct comparison to the diphenyl derivative. These compounds are typically prepared via the Mannich reaction, condensing a primary amine, formaldehyde, and a ketone. Specifically, analogs with methyl, ethyl, and propyl groups at the C-5 and C-7 positions are synthesized from the corresponding dialkyl-substituted 3,7-diazabicyclo[3.3.1]nonan-9-ones. researchgate.net Highly potent analgesic properties have been noted for 5,7-dimethyl-1,3-diazaadamantan-6-one derivatives. researchgate.net The synthesis of ethyl and propyl analogs proceeds in good yields from heptan-4-one and nonan-5-one, respectively. researchgate.net

Table 2: Synthesis of 5,7-Dialkyl-1,3-diazaadamantan-6-ones

| Starting Ketone | Resulting 5,7-Disubstituted-1,3-diazaadamantan-6-one | Reported Yield | Reference |

| Heptan-4-one | 5,7-Diethyl-1,3-diazaadamantan-6-one | 65% | researchgate.net |

| Nonan-5-one | 5,7-Dipropyl-1,3-diazaadamantan-6-one | 89% | researchgate.net |

This table summarizes the synthesis of diazaadamantanones with varying alkyl substituents at the C-5 and C-7 positions.

Advanced Structural Elucidation and Conformational Analysis

Solid-State Structural Investigations

The arrangement of atoms and molecules in the crystalline state provides the most accurate and detailed picture of a compound's structure. Techniques such as single crystal and powder X-ray diffraction are paramount in these investigations.

Single Crystal X-ray Diffraction Studies

To date, detailed single crystal X-ray diffraction data for 5,7-Diphenyl-1,3-diazaadamantan-6-one is not extensively available in publicly accessible literature. Such studies are crucial for the precise determination of molecular geometry.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

A single crystal X-ray diffraction analysis would provide the exact measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is fundamental to understanding the strains and interactions inherent to the cage structure. Without experimental data, we can only reference typical values for similar bonds. For instance, the carbon-carbon single bonds within the adamantane (B196018) cage would be expected to be in the range of 1.53-1.54 Å, while the carbon-nitrogen bonds would typically be around 1.47 Å. The carbonyl group (C=O) would exhibit a bond length of approximately 1.21 Å. The bond angles within the six-membered rings of the adamantane cage are expected to be close to the tetrahedral angle of 109.5°, but the presence of the nitrogen atoms and the carbonyl group would likely introduce some distortion. Torsion angles would define the precise chair-boat conformations of the heterocyclic rings.

Characterization of Intermolecular Interactions

In the solid state, molecules of this compound would be packed in a specific arrangement dictated by intermolecular forces. While strong hydrogen bonding is not anticipated due to the absence of donor protons, weaker interactions such as dipole-dipole interactions involving the carbonyl group, and van der Waals forces, particularly between the phenyl rings of adjacent molecules (π-π stacking), would likely play a significant role in the crystal packing. The precise nature and geometry of these interactions can only be elucidated through detailed crystallographic analysis.

Powder X-ray Diffraction and Rietveld Refinement

In the absence of suitable single crystals, powder X-ray diffraction (PXRD) can provide valuable structural information. The resulting diffraction pattern serves as a fingerprint for the crystalline phase. Rietveld refinement, a powerful analytical technique, could then be used to refine a theoretical crystal structure model against the experimental PXRD data to yield information about lattice parameters and atomic positions. However, no public records of PXRD studies or Rietveld refinement for this compound are currently available.

Solution-State Structural Characterization

While solid-state studies provide a static picture of the molecular structure, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the compound's structure and dynamics in solution. Although detailed solution-state structural characterization reports for this compound are not readily found in the literature, one could anticipate that ¹H and ¹³C NMR would confirm the number and connectivity of protons and carbons, respectively. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be instrumental in assigning all signals and confirming the adamantane framework. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide insights into the through-space proximity of different protons, helping to confirm the conformational arrangement of the phenyl groups relative to the cage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be indispensable for unambiguous assignment of all proton and carbon signals and for gaining insight into its three-dimensional structure and dynamic behavior.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the diazaadamantane cage and the two phenyl rings. The phenyl protons would typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the adamantane framework would be found in the upfield region. The symmetry of the molecule will influence the number of distinct signals.

The ¹³C NMR spectrum would complement the ¹H NMR data, with the carbonyl carbon (C=O) expected at a characteristic downfield shift (typically > 200 ppm for ketones in such strained ring systems). The carbons of the phenyl groups would resonate in the aromatic region (δ 120-150 ppm), while the sp³-hybridized carbons of the diazaadamantane core would appear at higher field.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.0 - 8.0 | m |

| Cage-H (adjacent to N) | 3.0 - 4.5 | d, m |

| Cage-H (bridgehead) | 2.5 - 3.5 | s, m |

| Cage-H (other) | 2.0 - 3.0 | m |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O | > 200 |

| Phenyl-C (quaternary) | 135 - 150 |

| Phenyl-C (protonated) | 120 - 130 |

| Cage-C (adjacent to N) | 50 - 70 |

| Cage-C (bridgehead) | 40 - 60 |

| Cage-C (other) | 30 - 50 |

To move beyond predicted chemical shift ranges to definitive assignments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivities within the cage structure and within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the signals of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for identifying the quaternary carbons, including the carbonyl carbon and the phenyl carbons attached to the adamantane cage, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY would be invaluable for determining the relative stereochemistry of the phenyl groups and for analyzing the conformational preferences of the cage.

The diazaadamantane cage, while rigid, can still exhibit conformational dynamics. Variable Temperature (VT) NMR is the primary technique for studying such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, dynamic processes may be slowed down, leading to the appearance of distinct signals for different conformers. As the temperature is increased, these signals may broaden and eventually coalesce into a single averaged signal at the coalescence temperature. Analysis of this behavior can provide quantitative information about the energy barriers to conformational interchange. For related bispidinone systems, VT NMR has been successfully employed to study the dynamics of ring inversion and amide bond rotation.

The stereochemistry of this compound in solution can be thoroughly investigated using a combination of the aforementioned NMR techniques. The relative orientation of the two phenyl groups (syn or anti) with respect to the carbonyl group can be determined through NOESY experiments by observing through-space correlations between the protons of the phenyl rings and the protons of the adamantane cage. The rigid nature of the adamantane skeleton means that specific NOE patterns would be expected for each possible stereoisomer.

Chiroptical Properties for Enantiomeric Characterization

Adamantane derivatives can be chiral if appropriately substituted. While this compound itself is achiral due to a plane of symmetry passing through the carbonyl group and bisecting the N-C-N angle, the introduction of different substituents or the synthesis of enantiomerically pure forms would necessitate the use of chiroptical techniques for their characterization. Techniques such as Circular Dichroism (CD) spectroscopy would be essential to distinguish between enantiomers and to study their absolute configuration. The Cotton effects observed in the CD spectrum would correspond to the electronic transitions of the chromophores (the phenyl groups and the carbonyl group) within the chiral environment of the molecule.

Structural Comparisons with Related Adamantane Derivatives

The structure of this compound can be compared with other adamantane derivatives to understand the influence of the phenyl and nitrogen substituents on the geometry of the cage. The parent adamantane has a highly symmetrical and strain-free diamondoid structure. The introduction of two nitrogen atoms to form the 1,3-diazaadamantane core and a carbonyl group at the 6-position introduces polarity and alters the bond lengths and angles within the cage.

Furthermore, the presence of the two bulky phenyl groups at the bridgehead positions (C-5 and C-7) will induce steric strain, which may lead to distortions in the adamantane cage from its ideal geometry. X-ray crystallographic studies on related diazaadamantane derivatives have shown that the cage can adopt a slightly twisted conformation to alleviate steric hindrance. The comparison of bond lengths, bond angles, and torsional angles of this compound with those of adamantane, 1,3-diazaadamantane, and other substituted adamantanes would provide valuable insights into the structural consequences of these substitutions.

Influence of Substituents on Cage Conformation

The conformation of the 1,3-diazaadamantan-6-one (B13327917) core is derived from the bicyclo[3.3.1]nonane skeleton. This parent system can, in principle, adopt several conformations, including a twin-chair, a chair-boat, and a twin-boat form. The twin-chair conformation is generally the most stable.

It is hypothesized that the bulky phenyl groups at the C-5 and C-7 positions would likely introduce considerable steric strain. In a classic twin-chair conformation of the bicyclo[3.3.1]nonane system, the substituents at these positions would be in close proximity to the axial hydrogens within each ring system. The steric repulsion between the large phenyl groups and the rest of the adamantane cage could potentially lead to a distortion of the ideal chair-chair geometry. However, without experimental data such as X-ray crystallographic analysis or detailed NMR studies, the precise nature and extent of this distortion for this compound remain speculative.

For comparative purposes, studies on other substituted diazaadamantanes, such as 2,2,5,7-tetramethyl-1,3-diazaadamantan-6-one, have been conducted, confirming the cage-like structure through X-ray diffraction. spectrabase.com However, the electronic and steric effects of methyl groups are substantially different from phenyl groups, meaning a direct conformational analogy cannot be reliably drawn.

Table 1: Anticipated Steric Interactions in this compound

| Interacting Groups | Type of Strain | Expected Consequence |

| Phenyl group at C-5 and Cage Protons | Steric Repulsion | Potential flattening of the corresponding cyclohexane (B81311) ring. |

| Phenyl group at C-7 and Cage Protons | Steric Repulsion | Potential flattening of the corresponding cyclohexane ring. |

| Phenyl groups at C-5 and C-7 | Transannular Strain | Possible distortion of the ideal twin-chair conformation. |

Conformational Isomerism and Equilibrium Studies

Conformational isomers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. nih.gov For cage-like structures such as diazaadamantanes, the conformational isomerism is typically less about the rotation of individual bonds and more about the flipping of the ring systems between different conformations (e.g., chair to boat).

For this compound, the primary conformational equilibrium to consider would be between the twin-chair and chair-boat conformers. The high energy barrier associated with ring flipping in the rigid adamantane-like skeleton generally means that the molecule is locked in a single, predominant conformation at room temperature.

Studies on related heterocyclic systems have utilized techniques like variable-temperature NMR spectroscopy to probe the energetics of conformational equilibria. nih.gov Such an analysis for this compound would be necessary to determine the energy differences between possible conformers and the activation energy for their interconversion. The presence of the bulky phenyl substituents would be expected to raise the energy of any transition states involving significant geometric changes, likely resulting in a conformationally locked system.

Without empirical data, it is not possible to construct a quantitative energy profile or determine the equilibrium constant between different potential conformers.

Table 2: Hypothetical Conformational Equilibrium Data

| Conformer | Relative Energy (Predicted) | Population at Equilibrium (Hypothetical) | Method of Determination |

| Twin-Chair | Lowest | >99% | Not Available |

| Chair-Boat | Higher | <1% | Not Available |

| Twin-Boat | Highest | Negligible | Not Available |

Note: The data in this table is hypothetical and based on general principles of conformational analysis for related cage systems. No experimental or computational data for this compound is currently available in the public domain.

In Depth Spectroscopic Investigations

Vibrational Spectroscopy

Vibrational spectroscopy provides a profound understanding of the molecular structure, bonding, and functional groups present in 5,7-Diphenyl-1,3-diazaadamantan-6-one. By analyzing the distinct vibrational modes, a detailed picture of its structural framework can be assembled.

Infrared spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For this compound, the IR spectrum is expected to be dominated by vibrations associated with its key structural components: the adamantane-like cage, the phenyl rings, and the carbonyl group.

Key characteristic vibrational modes anticipated in the IR spectrum include:

C=O Stretching: A strong absorption band characteristic of the ketone carbonyl group is expected in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the rigid cage structure and the electronic effects of the adjacent phenyl groups.

C-N Stretching: Vibrations corresponding to the C-N bonds of the diaza-adamantane core are expected in the 1250-1020 cm⁻¹ range.

Aromatic C-H Stretching: The phenyl groups will give rise to sharp absorption bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the phenyl rings.

Aliphatic C-H Stretching: The C-H bonds of the adamantane (B196018) cage will produce stretching vibrations typically found in the 2950-2850 cm⁻¹ region.

A theoretical study on related 1,3-diaza-adamantan-6-one derivatives provides insight into the expected vibrational frequencies. nih.gov While experimental data for the specific title compound is not widely published, these theoretical calculations serve as a valuable guide for spectral interpretation.

Raman spectroscopy offers a complementary perspective to IR spectroscopy, as it detects vibrational modes based on changes in polarizability. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for observing:

Symmetric Vibrations: The symmetric stretching vibrations of the non-polar bonds, such as the C-C bonds of the phenyl rings, are expected to produce strong Raman signals.

Skeletal Vibrations: The vibrations of the adamantane cage structure can also be effectively probed.

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. nih.gov

To augment experimental spectroscopic data, theoretical calculations, particularly Density Functional Theory (DFT), are employed to predict vibrational wavenumbers. nih.gov These calculations provide a theoretical spectrum that can be compared with experimental results to aid in the assignment of vibrational modes.

A study utilizing DFT with the B3LYP functional and a 6-31G basis set has been performed on the parent 1,3-diaza-adamantan-6-one structure and its derivatives. nih.gov This level of theory has been shown to provide reliable predictions of vibrational frequencies. nih.gov The calculated frequencies are typically scaled by an empirical factor to better match experimental values. These theoretical investigations are crucial for a comprehensive understanding of the molecule's vibrational behavior. nih.gov

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Vis spectroscopy, provides insights into the electronic structure and transitions within this compound. The presence of chromophoric groups, namely the phenyl rings and the carbonyl group, dictates its electronic absorption properties.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to electronic transitions within the molecule. The likely transitions include:

π → π Transitions:* These transitions, originating from the phenyl groups, are typically intense and occur at shorter wavelengths (in the UV region). The conjugation of the phenyl rings with the adamantane cage may influence the position and intensity of these bands.

n → π Transitions:* The carbonyl group possesses non-bonding electrons (n) that can be excited to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions and appear at longer wavelengths.

Photoelectron spectroscopy studies on the 1,3-diaza-adamantan-6-one system have indicated through-σ-bond interactions between the nitrogen lone pairs and the carbonyl π-system, which can also influence the electronic transitions.

Phenyl Groups: The two phenyl groups are the primary chromophores responsible for the strong absorptions in the UV region. Their electronic transitions are well-characterized and contribute significantly to the molar absorptivity of the compound.

Carbonyl Group: The ketone carbonyl group acts as a secondary chromophore. Its characteristic n → π* transition, while weak, is often observable as a shoulder on the tail of the more intense π → π* bands. The rigid geometry of the diazaadamantane cage can affect the energy of this transition.

Theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for related diazaadamantanone derivatives help in understanding the electronic transitions. nih.gov The energy difference between the HOMO and LUMO provides an estimate of the electronic excitation energy. nih.gov

Mass Spectrometry and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is pivotal for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The exact mass of this compound, calculated from its molecular formula, C₂₀H₂₀N₂O, is 304.157563266 Da. nih.gov Experimental determination of this value via HRMS serves as a definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₀N₂O |

| Nominal Mass | 304 Da |

| Monoisotopic Mass | 304.15756 Da |

| Exact Mass | 304.157563266 Da |

This table presents the theoretical mass values for the specified compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for generating ions for mass spectrometric analysis, each providing different types of structural information.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, typically at 70 eV, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. This "hard" ionization technique is particularly useful for structural elucidation due to the wealth of information provided by the fragmentation pattern. The National Institute of Standards and Technology (NIST) reports an ionization energy of 7.87 ± 0.03 eV for this compound, which is the minimum energy required to remove an electron from the molecule. nist.gov The resulting mass spectrum is a fingerprint of the molecule, with characteristic fragment ions.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. For this compound, ESI-MS would be expected to show a prominent ion at m/z 305.1651, corresponding to the protonated molecule [C₂₀H₂₁N₂O]⁺. The lack of significant in-source fragmentation in ESI allows for the clear identification of the molecular ion, which can then be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation studies.

Elucidation of Fragmentation Mechanisms

The fragmentation of this compound under electron ionization provides significant insight into its structure. The mass spectrum available from the Wiley Registry of Mass Spectral Data shows several key fragment ions. nih.gov The fragmentation of related 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones) has been studied in detail and provides a model for understanding the fragmentation of this diazaadamantanone. umn.edu

A primary fragmentation pathway for similar bispidinone structures involves the cleavage of the C(1)-C(2) bond, followed by a hydrogen migration akin to a McLafferty-type rearrangement. umn.edu For this compound, several key fragmentation pathways can be proposed based on the observed fragment ions and established mechanisms.

One of the most prominent fragmentation pathways likely involves the loss of a phenyl group. The molecular ion (M⁺•) at m/z 304 can undergo cleavage to lose a phenyl radical (•C₆H₅), resulting in a fragment ion at m/z 227.

Another significant fragmentation pathway likely involves the cleavage of the adamantane cage. A retro-Diels-Alder reaction is a common fragmentation pathway for cyclic systems. In this case, it could lead to the expulsion of a neutral molecule.

Based on the m/z values from the Wiley mass spectral data, the following fragmentations can be hypothesized nih.gov:

m/z 201: This fragment could arise from the loss of a phenyl group and subsequent rearrangement and loss of a small neutral molecule.

m/z 103: This ion likely corresponds to the benzoyl cation ([C₆H₅CO]⁺), a very stable fragment.

m/z 261 and 262: These fragments could be due to the loss of small neutral molecules or radicals from the parent ion, though their exact structures are difficult to determine without further high-resolution data and MS/MS analysis.

Table 2: Observed Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 304 | [M]⁺• (Molecular Ion) |

| 262 | [M - C₂H₂O]⁺• or [M - N₂H₂]⁺• |

| 261 | [M - C₂H₃O]⁺ or [M - N₂H₃]⁺ |

| 201 | [M - C₆H₅ - C₂H₂O]⁺ |

| 103 | [C₆H₅CO]⁺ |

This table presents the major fragment ions observed in the electron ionization mass spectrum and their tentative assignments. Data sourced from PubChem, originating from the Wiley Registry of Mass Spectral Data. nih.gov

The elucidation of the precise fragmentation pathways would require further detailed studies, including high-resolution mass spectrometry of the fragment ions and tandem mass spectrometry (MS/MS) experiments. These would allow for the confirmation of the elemental composition of each fragment and help to piece together the complex fragmentation puzzle of this polycyclic molecule.

Theoretical and Computational Chemistry Studies

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in 5,7-Diphenyl-1,3-diazaadamantan-6-one is critical to its properties. Molecular geometry optimization and conformational analysis are computational techniques used to determine the most stable structures (conformations) of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized molecular structure of compounds. For molecules similar to this compound, such as its derivatives, DFT calculations are employed to find the lowest energy, or ground state, geometry. researchgate.net A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This method accurately models electron correlation effects to provide reliable structural data. The optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy, thereby predicting bond lengths, bond angles, and dihedral angles for the most stable molecular configuration. researchgate.net

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For derivatives of the 1,3-diazaadamantan-6-one (B13327917) core, a 6-31G basis set has been utilized for geometry optimization. researchgate.net While this provides a good initial approximation, larger basis sets, such as 6-311+G(d,p) or the def2-TZVP basis set used in studies of other complex molecules, incorporate polarization and diffuse functions. mdpi.com These more extensive basis sets allow for a more flexible description of electron distribution, which can be crucial for accurately modeling systems with phenyl groups and heteroatoms. Comparing the geometries optimized with different basis sets allows chemists to assess the reliability of the computed structures and ensure that the results are not an artifact of the chosen computational level.

While the diazaadamantane core is rigid, the two phenyl groups attached at positions 5 and 7 can rotate. A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space arising from this rotation. By systematically rotating one or more dihedral angles (for example, the angle defining the orientation of the phenyl rings relative to the adamantane (B196018) cage) and calculating the energy at each step, a PES is generated. nih.gov The minima on this surface correspond to stable, low-energy conformations of the molecule. This analysis is crucial for identifying the most likely orientations of the phenyl groups and understanding any steric hindrances or stabilizing interactions that dictate the molecule's preferred shape. nih.gov

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. schrodinger.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.com In computational studies of related 1,3-diaza-adamantan-6-one derivatives, analysis has shown that the distribution of these orbitals is heavily influenced by the substituents. researchgate.net For this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl rings, while the LUMO may be localized more on the adamantane cage containing the electron-withdrawing carbonyl group. The precise character and spatial distribution of these orbitals are determined using the same DFT methods employed for geometry optimization. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. schrodinger.commaterialsciencejournal.org A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov In studies of similar diazaadamantane derivatives, the introduction of different substituents was shown to modulate this gap. researchgate.net By calculating the energies of the HOMO and LUMO, the reactivity of this compound can be quantified and compared to other related structures, providing valuable insights into its potential chemical behavior. nih.gov

Data Tables

Table 1: Representative Theoretical Calculation Parameters

This table outlines typical methods used in the computational study of diazaadamantane derivatives, which would be applicable to this compound.

| Parameter | Method/Basis Set | Purpose | Reference |

| Functional | B3LYP | Geometry Optimization & Electronic Properties | researchgate.net |

| Basis Set | 6-31G | Initial Geometry Optimization | researchgate.net |

| Advanced Basis Set | 6-311+G(d,p) | Refined Electronic & Structural Analysis | materialsciencejournal.org |

| Analysis | PES Scan | Conformational Analysis | nih.gov |

Table 2: Calculated Electronic Properties for a Related Diazaadamantane-Core Structure

The following data is for 1,3-Diaza-adamantan-6-one (DO), a related core structure, and illustrates the type of information gained from electronic structure analysis. researchgate.net

| Property | Symbol | Value (eV) |

| Energy of HOMO | EHOMO | -6.81 |

| Energy of LUMO | ELUMO | -1.14 |

| HOMO-LUMO Energy Gap | ΔE | 5.67 |

Ionization Potential and Electron Affinity Calculations

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. They are critical indicators of a molecule's chemical reactivity and stability. These values can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), based on Koopmans' theorem. The equations are:

IP = -EHOMO researchgate.net

EA = -ELUMO researchgate.net

Table 1: Illustrative Ionization Potential and Electron Affinity Data for Related Diazaadamantanones Note: This data is for related compounds and serves as an example of typical values obtained through DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

| 1,3-Diaza-adamantan-6-one | -7.15 | -0.65 | 7.15 | 0.65 |

| 5-Benzyl-1,3-diaza-adamantan-6-one | -6.58 | -0.95 | 6.58 | 0.95 |

Source: Adapted from theoretical studies on 1,3-diaza-adamantan-6-one derivatives. researchgate.net

Charge Distribution Analysis (e.g., Mulliken, NBO Charges)

Charge distribution analysis provides a picture of how electric charge is distributed among the atoms within a molecule, which is key to understanding its electrostatic interactions and reactivity.

Mulliken Population Analysis is a method that partitions the total electron density among the atoms. stackexchange.comsemanticscholar.org While it is computationally simple, its results can be highly dependent on the basis set used in the calculation, and increasing the basis set size does not always lead to more accurate descriptions. stackexchange.com

Natural Bond Orbital (NBO) Analysis , in contrast, uses the electron density to derive localized natural atomic orbitals. This method is generally considered more reliable and less dependent on the basis set. stackexchange.com NBO analysis provides a more intuitive chemical picture of bonding and charge distribution, as it considers the polarization of bonds. stackexchange.com

For this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges due to their high electronegativity, making them electron-donating sites. orientjchem.org The carbonyl carbon (C6) would, in turn, have a significant positive charge, marking it as an electrophilic center. The phenyl rings would cause a complex redistribution of charge throughout the adamantane cage and the aromatic systems.

Table 2: Comparison of Charge Analysis Methods

| Method | Advantages | Disadvantages |

| Mulliken | Computationally fast and simple. stackexchange.com | Highly dependent on the basis set; can provide qualitative results at best. stackexchange.com |

| NBO | More robust and less basis set dependent; provides a good description of electron density and bond polarization. stackexchange.com | More computationally intensive; works best for molecules well-described by Lewis structures. stackexchange.com |

Reactivity Descriptors and Fukui Function Analysis

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a deep red region around the carbonyl oxygen atom, highlighting its role as a primary site for electrophilic interaction. researchgate.net The nitrogen atoms would also exhibit negative potential. Conversely, a blue region would likely be centered on the carbonyl carbon and the hydrogen atoms attached to the adamantane cage, indicating them as potential sites for nucleophilic attack. researchgate.net

Fukui Functions for Predicting Sites of Reactivity

The Fukui function, f(r), is a local reactivity descriptor derived from conceptual DFT that helps identify the most reactive sites within a molecule. researchgate.netresearchgate.net It measures the change in electron density at a specific point when the total number of electrons in the system changes. There are three main types of Fukui functions:

f+(r): For nucleophilic attack (reaction with an electron donor).

f-(r): For electrophilic attack (reaction with an electron acceptor).

f0(r): For radical attack.

By calculating these functions for each atom in this compound, one can quantitatively predict where the molecule is most likely to react. For instance, a high value of f+(r) on the carbonyl carbon would confirm its susceptibility to nucleophilic attack. A high f-(r) value on the carbonyl oxygen would indicate it as the most likely site for an electrophilic attack. This analysis provides a more nuanced view of reactivity than MEP maps alone. researchgate.net

Spectroscopic Property Prediction and Validation

Computational Prediction of Vibrational (IR) and NMR Spectra

Computational methods, particularly DFT, can accurately predict the vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra of molecules. These predictions are invaluable for interpreting experimental data and confirming molecular structures. researchgate.netresearchgate.net

Vibrational (IR) Spectra: Theoretical frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum. For this compound, key predicted vibrations would include:

A strong C=O stretching vibration for the ketone group, typically in the 1700-1725 cm-1 region.

C-N stretching vibrations for the diaza-cage.

Aromatic C=C and C-H stretching and bending modes from the two phenyl groups.

Aliphatic C-H stretching and bending modes from the adamantane skeleton.

Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed vibrational bands. researchgate.net

NMR Spectra: Theoretical calculations can also predict the chemical shifts (δ) for 1H and 13C NMR spectroscopy. The calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift relative to a standard (like TMS). For this molecule, distinct signals would be predicted for:

The different protons and carbons of the adamantane cage, with their chemical shifts influenced by the neighboring nitrogen, carbonyl, and phenyl groups.

The protons and carbons of the phenyl rings, showing characteristic aromatic region signals.

These predicted spectra are crucial for assigning peaks in experimentally obtained NMR data and verifying the synthesis of the target compound.

Comparison of Theoretical and Experimental Spectroscopic Data

A theoretical study on a series of 1,3-diazaadamantan-6-one derivatives using the B3LYP functional with a 6-31G basis set has laid the groundwork for predicting the spectroscopic properties of such compounds. researchgate.net This methodology can be applied to this compound to generate theoretical spectra.

Theoretical Infrared (IR) Spectrum: The calculation would predict the frequencies and intensities of the vibrational modes of the molecule. Key expected vibrations would include:

C=O stretch: A strong absorption band characteristic of the ketone carbonyl group.

C-N stretching: Vibrations associated with the diaza-adamantane cage.

C-H stretching: Aromatic and aliphatic C-H vibrations from the phenyl rings and the adamantane framework.

Aromatic C=C stretching: Bands corresponding to the phenyl groups.

A comparison with experimental data, once available, would be crucial for validating the computational model and accurately assigning the observed spectral bands.

Theoretical Nuclear Magnetic Resonance (NMR) Spectrum: Calculations can also predict the ¹H and ¹³C NMR chemical shifts.

| Proton Type | Predicted ¹H Chemical Shift Range (ppm) |

| Aromatic (Phenyl) | 7.0 - 8.0 |

| Adamantane Cage | 2.0 - 4.0 |

| Carbon Type | Predicted ¹³C Chemical Shift Range (ppm) |

| Carbonyl (C=O) | > 200 |

| Aromatic (Phenyl) | 120 - 150 |

| Adamantane Cage | 30 - 70 |

Note: These are generalized predictions based on typical values for similar functional groups and structures. Actual values would require specific calculations for this compound.

The comparison of such theoretical data with experimentally obtained spectra is essential for confirming the molecular structure and understanding the electronic environment of the different nuclei within the molecule.

Thermodynamic Property Calculations

Computational chemistry allows for the determination of key thermodynamic properties that govern the stability and reactivity of a molecule.

Enthalpy, Entropy, and Gibbs Free Energy Determinations

Using statistical thermodynamics combined with the results of quantum chemical calculations (such as vibrational frequency analysis), it is possible to determine the standard molar enthalpy (H°), entropy (S°), and Gibbs free energy (G°) of this compound.

A study on related 1,3-diazaadamantan-6-one derivatives calculated thermodynamic parameters like entropy and zero-point energy using DFT methods. researchgate.net A similar approach for this compound would involve:

Optimization of the molecular geometry to find the lowest energy conformation.

Calculation of the vibrational frequencies from the second derivatives of the energy.

Use of these frequencies in statistical mechanics equations to calculate the translational, rotational, and vibrational contributions to the thermodynamic functions.

These calculated values provide a theoretical basis for understanding the compound's energy content and its potential for spontaneous reaction.

Stability and Thermochemical Behavior

The calculated thermodynamic properties offer insights into the stability of this compound. The Gibbs free energy of formation, for instance, indicates the thermodynamic stability of the compound relative to its constituent elements. A more negative value suggests greater stability.

Furthermore, computational models can predict the total energy of the molecule. For a series of related diaza-adamantanones, the total energy was observed to decrease with certain substitutions, indicating an increase in stability. researchgate.net Similar calculations for the 5,7-diphenyl derivative would place its stability within the context of this class of compounds. This information is critical for understanding its persistence and potential degradation pathways under various conditions.

Computational Mechanistic Studies

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, including identifying transition states and intermediates that are often difficult to observe experimentally.

Transition State Characterization for Key Reactions

For any proposed reaction of this compound, such as its reduction or halogenation, computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate.

The process of characterizing a transition state typically involves:

Proposing a plausible reaction pathway.

Generating an initial guess for the transition state structure.

Using specialized algorithms (e.g., synchronous transit-guided quasi-Newton methods) to optimize the structure to the transition state.

Performing a frequency calculation to confirm the presence of a single imaginary frequency.

The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter in chemical kinetics.

Elucidation of Rearrangement Mechanisms (e.g., Observed during Reduction or Halogenation)

The rigid cage structure of diazaadamantanes can lead to interesting rearrangement reactions under certain conditions. For instance, the reduction of the carbonyl group at C-6 could potentially be followed by skeletal rearrangements. Similarly, halogenation reactions might proceed through intermediates that undergo rearrangement.

Computational mechanistic studies can map out the potential energy surface for such rearrangements. By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be identified. For example, in a hypothetical rearrangement during the reduction of the ketone, different pathways involving hydride attack and subsequent bond migrations could be modeled. The calculated energy barriers for each step would reveal the kinetically favored mechanism.

While specific computational studies on the rearrangement of this compound are not yet published, the methodologies for such investigations are well-established and could provide significant insights into its chemical behavior.

Stereoselectivity Predictions in Nucleophilic Additions

Theoretical and computational chemistry studies focusing specifically on the stereoselectivity of nucleophilic additions to this compound are not extensively documented in publicly available research. General principles of computational chemistry, however, allow for the prediction of stereochemical outcomes in such reactions. Methodologies like Density Functional Theory (DFT) and ab initio calculations are pivotal in modeling the transition states of nucleophilic attacks on the carbonyl group of the diazaadamantanone core.

In related systems, computational models have been successfully employed to predict the facial selectivity of nucleophilic attack on ketones. These studies often involve calculating the energies of the possible transition states leading to different stereoisomers. The preferred pathway is typically the one with the lowest activation energy. For a molecule like this compound, a computational study would model the approach of a nucleophile to the si and re faces of the carbonyl carbon. The steric hindrance imposed by the axial and equatorial phenyl groups on the bridged bicyclic system would be a critical factor in determining the energy landscape of the reaction.

While specific data for this compound is not available, a hypothetical computational analysis would likely involve the following steps:

Geometry Optimization: The ground state geometry of the this compound molecule would be optimized using a suitable level of theory and basis set.

Transition State Searching: For a given nucleophilic addition reaction, the transition state structures for attacks from both the si and re faces of the carbonyl would be located.

Energy Calculation: The single-point energies of the optimized ground state and transition state structures would be calculated to determine the activation energies for both pathways.

Stereoselectivity Prediction: The predicted stereoselectivity would be based on the difference in activation energies (ΔΔG‡) between the two competing transition states. A larger energy difference would imply higher stereoselectivity.

Such computational approaches have proven valuable in understanding and predicting the outcomes of stereoselective reactions in complex molecules. For instance, transition-state force fields (TSFF) and quantum-guided molecular mechanics (Q2MM) have been used to predict stereoselectivities in other reactions, such as Pd-catalyzed 1,4-conjugate additions, with a mean unsigned error of 1.8 kJ/mol over numerous examples. nih.gov These methods can identify the structural origins of stereochemical control. nih.gov

Reactivity Profile and Mechanistic Investigations

Reactions at the Ketone Functionality (C=O)

The carbonyl carbon of 5,7-Diphenyl-1,3-diazaadamantan-6-one is electrophilic and susceptible to attack by various nucleophiles. The most well-documented of these are reduction reactions using complex metal hydrides.

Specifically, the reduction of the ketone to a secondary alcohol has been accomplished using sodium borohydride (B1222165) (NaBH₄). In a reaction analogous to the reduction of benzophenone (B1666685) to diphenylmethanol, the borohydride ion delivers a hydride (H⁻) to the carbonyl carbon. rsc.org This proceeds via a nucleophilic addition mechanism to form a tetrahedral alkoxyborate intermediate, which is subsequently protonated during workup to yield the final alcohol product, 5,7-diphenyl-1,3-diazaadamantan-6-ol. uni.lu The existence of this alcohol product is confirmed in chemical databases. uni.lu

While specific studies detailing the reaction of this compound with Grignard (R-MgX) or organolithium (R-Li) reagents are not extensively reported in the literature, it is anticipated that these strong carbon-based nucleophiles would also react at the carbonyl group. Such reactions would lead to the formation of tertiary alcohols, further functionalizing the adamantane (B196018) core. The primary challenge in these reactions would be overcoming the steric hindrance from the bulky phenyl groups at the adjacent C-5 and C-7 positions.

Table 1: Nucleophilic Addition Reactions at the Ketone

| Reagent Class | Example Reagent | Product Type | Resulting Functional Group |

|---|---|---|---|

| Borohydrides | Sodium Borohydride (NaBH₄) | Secondary Alcohol | -CH(OH)- |

| Organolithium | Phenyl-Li (Hypothetical) | Tertiary Alcohol | -C(OH)(Ph)- |

The ketone functionality is expected to undergo condensation reactions with primary amine derivatives, such as hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (NH₂NH₂), to form oximes and hydrazones, respectively. These reactions are fundamental in carbonyl chemistry and proceed via a two-step mechanism: nucleophilic addition followed by dehydration.

The general mechanism involves the nucleophilic attack of the nitrogen atom of the amine derivative on the electrophilic carbonyl carbon. This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The initial addition forms an unstable carbinolamine intermediate. Subsequent acid-catalyzed elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), yielding the corresponding oxime or hydrazone. While this reactivity is expected, specific literature detailing the synthesis of the oxime and hydrazone of this compound is limited.

Nucleophilic addition to the ketone at C-6 can, in principle, occur from two different faces, leading to two possible stereoisomeric alcohol products. The diazaadamantane cage is a rigid bicyclic system, and the approach of the nucleophile can be described as either syn or anti with respect to the nitrogen-containing bridges.

Attack from the face opposite the -CH₂-N-CH₂- bridges would lead to the exo-alcohol, while attack from the same face would produce the endo-alcohol. The steric bulk of the cage itself, along with the two phenyl substituents, creates a significant bias. It is highly probable that the nucleophile will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in significant excess. The PubChem entry for the resulting alcohol, 5,7-diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-ol, does not specify the stereochemistry, but a high degree of stereoselectivity is expected in such reactions. uni.lu

Reactivity of Nitrogen Atoms

The two tertiary nitrogen atoms at positions 1 and 3 are key features of the molecule's structure and reactivity. They impart basic properties to the compound and offer sites for coordination with metal ions.

As tertiary amines, the nitrogen atoms in the 1,3-diazaadamantane skeleton are basic and can be protonated by acids. The lone pair of electrons on each nitrogen atom can accept a proton (H⁺), forming a quaternary ammonium (B1175870) salt. In related systems, the initial protonation of a nitrogen atom is a key step in facilitating subsequent reactions. lookchem.com The basicity of these nitrogens allows the molecule to form salts with various acids. The equilibrium of this protonation depends on the pKa of the diazaadamantane and the pH of the medium. Given the presence of two nitrogen atoms, both mono-protonated and di-protonated species are possible in sufficiently acidic conditions.

The presence of two nitrogen atoms with available lone pairs in a fixed, pre-organized spatial arrangement makes this compound a potential bidentate ligand in coordination chemistry. The rigid adamantane framework holds the nitrogen atoms in a specific conformation, which can be advantageous for forming stable chelate rings with metal ions.

Studies on the closely related 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) system have shown that the nitrogen atoms can effectively coordinate with transition metals. For instance, manganese(II) complexes have been synthesized where the metal ion preferentially coordinates to the nitrogen atoms of the PTA cage. nih.gov This serves as strong evidence that the nitrogens in the diazaadamantane core are accessible and electronically suitable for metal binding. The synthesis of metal complexes using related bispidine ligands, which are precursors to diazaadamantanes, further supports the potential for these frameworks in ligand design. researchgate.net The coordination of metal ions could lead to the development of new catalysts, materials, or imaging agents.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 5,7-diphenyl-1,3-diazaadamantan-6-ol |

| 5,7-diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-ol |

| Sodium borohydride |

| Benzophenone |

| Diphenylmethanol |